N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide is a complex chemical compound with diverse applications in scientific research. Its unique structure offers potential in various fields such as medicinal chemistry, material science, and organic synthesis. In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . The crude solid was purified by column chromatography (PE : EA = 50 : 1) to give the product compound .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse. For instance, the crude solid was purified by column chromatography (PE : EA = 50 : 1) to give the product compound .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Studies have shown that analogs of the compound exhibit promising antibacterial activity, especially against pathogens such as Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. This indicates potential applications in developing new antibacterial agents M. Palkar et al., 2017.
Heterocyclic Synthesis
The compound's framework has been utilized in heterocyclic synthesis, leading to the development of various nitrogen-containing heterocycles. This versatility in chemical reactions underscores its significance in synthetic organic chemistry and the potential for creating novel molecules with diverse biological activities R. Mohareb et al., 2004.
Anti-Inflammatory and Analgesic Agents
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting potential applications in the development of new therapeutic agents for treating inflammation and pain A. Abu‐Hashem et al., 2020.
Insecticidal Activity
Certain pyrazole amide derivatives, based on structural similarities to this compound, have shown promising insecticidal activity against pests like Helicoverpa armigera. This indicates the potential for developing new insecticides to improve agricultural productivity Xi-le Deng et al., 2016.
Anticancer Activity
The compound and its derivatives have been investigated for anticancer activities, with some showing potent effects against various cancer cell lines. This highlights the potential for the development of new anticancer agents S. M. Gomha et al., 2016.
Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Benzothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the COX pathway, leading to anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives can vary widely depending on their specific chemical structure .
Result of Action
Benzothiazole derivatives have been associated with a range of effects, including anti-inflammatory activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
Future Directions
Benzothiazole derivatives have shown potential in various fields such as medicinal chemistry, material science, and organic synthesis. They have been synthesized as potential biological agents and efficient emitting materials . Therefore, future research could focus on exploring these potentials further and developing new benzothiazole derivatives with enhanced properties and applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS2/c1-12-8-9-14-18(10-12)29-22(24-20(27)16-11-13(2)26(3)25-16)19(14)21-23-15-6-4-5-7-17(15)28-21/h4-7,11-12H,8-10H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLGMWXCKAFMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NN(C(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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